molecular formula C12H9ClF3N3OS2 B2919941 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 306731-90-8

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2919941
CAS No.: 306731-90-8
M. Wt: 367.79
InChI Key: CJLFVOBRCHBLTJ-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 4-chloro-3-(trifluoromethyl)phenyl group and a 5-methyl-1,3,4-thiadiazole-2-sulfanyl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the chloro substituent may influence target binding via hydrophobic interactions. The thiadiazole ring contributes to π-stacking and hydrogen bonding, common in kinase inhibitors and cytotoxic agents .

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N3OS2/c1-6-18-19-11(22-6)21-5-10(20)17-7-2-3-9(13)8(4-7)12(14,15)16/h2-4H,5H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJLFVOBRCHBLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article provides a detailed review of its biological activity, including mechanisms of action, cytotoxicity against various cancer cell lines, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C17H17ClF3N3O3SC_{17}H_{17}ClF_3N_3O_3S, with a molecular weight of 435.8 g/mol. The compound features a trifluoromethyl group and a thiadiazole moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC17H17ClF3N3O3SC_{17}H_{17}ClF_3N_3O_3S
Molecular Weight435.8 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. The presence of the thiadiazole ring enhances its ability to inhibit various enzymes and receptors associated with cancer progression.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in the metabolic pathways of cancer cells.
  • Receptor Modulation : It can modulate receptor activity that is crucial for cell signaling in cancer growth.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to apoptosis.

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines.

Case Studies

  • Alam et al. (2020) reported that derivatives of 1,3,4-thiadiazoles exhibit significant cytotoxicity against several human cancer cell lines:
    • A549 (Lung Cancer) : IC50 values demonstrated effective growth inhibition.
    • SK-MEL-2 (Skin Cancer) : Notable suppression of cell viability was observed.
    • HCT15 (Colon Cancer) : Compounds showed promising results with low IC50 values indicating high potency .
  • Aliabadi et al. (2013) synthesized related thiadiazole derivatives and tested them against prostate (PC3), breast (MDA), and glioblastoma (U87) cell lines:
    • The most effective derivative exhibited an IC50 value of 9 µM against the MDA breast cancer cell line, outperforming standard treatments .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substituent Effects : Variations in the substituents on the thiadiazole ring significantly affect cytotoxic potency.
  • Functional Group Positioning : The position of the trifluoromethyl and chloro groups plays a critical role in enhancing binding affinity to biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenyl Ring

a) N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide
  • Activity : Demonstrated IC₅₀ values of 12–18 μM against MDA (breast), PC3 (prostate), and U87 (glioblastoma) cell lines .
b) 2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide
  • Structure: 4-Chlorophenoxy group instead of 4-chloro-3-trifluoromethylphenyl.
  • Activity: Not explicitly reported, but phenoxy groups typically enhance membrane permeability.
  • Comparison: The phenoxy linker may alter pharmacokinetics, favoring passive diffusion over active transport mechanisms seen in chloro-trifluoromethylphenyl derivatives .
c) Compound 3B3-031869 (N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl)acetamide)
  • Structure : 2-Chloro-5-trifluoromethylphenyl substituent (vs. 4-chloro-3-trifluoromethyl in the target).
  • Comparison : The meta-chloro positioning likely disrupts planar binding to tyrosine kinases compared to the para-chloro configuration, reducing potency .

Variations in the Thiadiazole Moiety

a) N-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
  • Structure: Amino group on thiadiazole instead of methyl.
  • Activity: Amino groups increase hydrogen bonding but may reduce metabolic stability.
  • Comparison : The methyl group in the target compound improves lipophilicity and resistance to enzymatic degradation .
b) 2-(Benzo[d]oxazol-2-ylthio)-N-(5-(3-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-yl)acetamide (5k)
  • Structure : Benzooxazole-thio linker and 3-trifluoromethylphenyl group.
  • Activity : Reported IC₅₀ of 3.2 μM against neuroblastoma cells.

Cytotoxicity and Mechanism of Action

Compound Key Structural Features Cell Lines Tested (IC₅₀, μM) Mechanism Highlights
Target Compound 4-Cl-3-CF₃Ph, 5-Me-thiadiazole Not reported Presumed kinase inhibition
Compound 25 3-ClPh, 5-CF₃-thiadiazole MCF7 (8.1), HepG2 (10.9) Caspase 3/8/9 activation
Compound 7d 2-Fluoro-phenoxy, pyridin-3-yl Caco-2 (1.8) DNA topoisomerase inhibition
N-(5-(Benzylthio)-thiadiazol) 4-CF₃Ph, benzylthio PC3 (15.2), U87 (17.8) Dual Abl/Src kinase inhibition
  • Apoptosis Induction : Analogs like Compound 25 activate caspases 3, 8, and 9, suggesting shared apoptotic pathways with the target compound .
  • Kinase Inhibition : The benzylthio analog () inhibits Abl/Src kinases, implying the target compound may share similar targets due to structural homology .

Pharmacokinetic Considerations

  • Lipophilicity: The 4-chloro-3-trifluoromethylphenyl group increases logP compared to non-halogenated analogs, enhancing blood-brain barrier penetration but risking hepatotoxicity .
  • Metabolic Stability: Trifluoromethyl groups reduce oxidative metabolism, prolonging half-life versus amino- or hydroxy-substituted thiadiazoles .

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